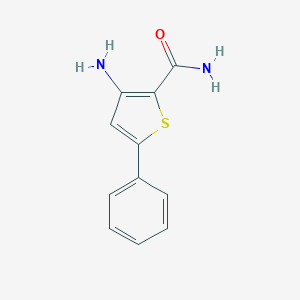

3-Amino-5-phenylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-8-6-9(15-10(8)11(13)14)7-4-2-1-3-5-7/h1-6H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRYDYQWWQHRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373412 | |

| Record name | 3-amino-5-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-70-6 | |

| Record name | 3-amino-5-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122375-70-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 5 Phenylthiophene 2 Carboxamide

Established Synthetic Routes for the Thiophene (B33073) Core

The construction of the core thiophene ring is paramount in the synthesis of 3-Amino-5-phenylthiophene-2-carboxamide. The Gewald reaction, in its various forms, represents the most convergent and well-established classical approach for creating the requisite 2-aminothiophene structure. tubitak.gov.trarkat-usa.org

Gewald Reaction Approaches for 2-Aminothiophene Scaffolds

The Gewald reaction is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base to yield a poly-substituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of 2-aminothiophene derivatives due to its operational simplicity, the availability of starting materials, and the mild reaction conditions employed. researchgate.net For the specific synthesis of this compound, a key starting material is phenylacetaldehyde, which provides the phenyl group at the 5-position of the thiophene ring. tubitak.gov.tr

The one-pot procedure is a highly efficient and extensively used variation of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxamides. tubitak.gov.tr This protocol involves the simultaneous reaction of a carbonyl compound, an active methylene nitrile (like cyanoacetamide), and elemental sulfur in the presence of an amine base. mdpi.com Aldehydes such as phenylacetaldehyde can be condensed with cyanoacetamide and sulfur in a single step to directly yield 2-amino-5-phenylthiophene-3-carboxamide (B41156). tubitak.gov.tr Various catalysts and conditions have been explored to optimize these one-pot syntheses, including the use of L-proline, which has been shown to effectively catalyze the three-component reaction under mild conditions, resulting in high yields. researchgate.net Microwave irradiation has also been demonstrated to be beneficial, often leading to improved reaction yields and shorter reaction times. wikipedia.org

Table 1: Selected One-Pot Gewald Reaction Conditions for 2-Aminothiophene Synthesis

| Carbonyl Compound | Active Nitrile | Base/Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| Ketones/Aldehydes | Cyanoacetamide | Amine (e.g., Morpholine, TEA) | Ethanol, DMF, Dioxane | Room Temperature | 2-Aminothiophene-3-carboxamides tubitak.gov.tr |

| Ketones | Malononitrile | L-Proline | Not specified | Mild conditions | 2-Aminothiophene-3-carbonitriles researchgate.net |

| Ketones | Ethyl cyanoacetate | CaO | Ethanol | Reflux | Ethyl 2-aminothiophene-3-carboxylates |

To further enhance the efficiency and molecular diversity of the products, four-component variants of the Gewald reaction have been developed. arkat-usa.orgchemrxiv.org In this approach, a primary or secondary amine is added as a fourth component to a mixture of an α-methylene carbonyl compound, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur. arkat-usa.org This process allows for the direct synthesis of 2-amino-3-carboxamide derivatives where the amide nitrogen is substituted. The reaction proceeds efficiently at room temperature, often in aqueous media with an organocatalyst like triethylamine. A key advantage is that the products frequently precipitate from the reaction mixture, allowing for simple isolation by filtration. arkat-usa.org The mechanism involves the initial formation of a corresponding amide from the starting amine and the nitrile, which then undergoes a Knoevenagel condensation, followed by reaction with sulfur, ring closure, and aromatization to form the final thiophene product. arkat-usa.org

The mechanism of the Gewald reaction has been the subject of considerable investigation. wikipedia.org It is widely accepted that the reaction initiates with a Knoevenagel-Cope condensation between the carbonyl compound and the active nitrile, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.orgacs.org

Following the initial condensation, the subsequent steps involving the incorporation of sulfur are more complex. digitellinc.com Computational studies using density functional theory (DFT) support the pathway where the α,β-unsaturated nitrile is deprotonated by the amine base. chemrxiv.org This carbanion then acts as a nucleophile, attacking and opening the elemental sulfur ring (typically S8), leading to the formation of a polysulfide intermediate. chemrxiv.orgacs.org This polysulfide species can then undergo cyclization. The final steps involve an intramolecular nucleophilic attack to form the thiophene ring, followed by tautomerization and aromatization to yield the stable 2-aminothiophene product. wikipedia.orgresearchgate.net The cyclization of the monosulfide intermediate with subsequent aromatization is considered the primary thermodynamic driving force for the reaction, funneling various intermediates towards the final product. acs.org

Multi-Step Synthetic Pathways for this compound

While one-pot Gewald reactions are highly efficient, multi-step pathways offer an alternative and sometimes necessary strategy, particularly when specific substitution patterns are required or when starting materials are not compatible with multicomponent reaction conditions. This approach involves the sequential construction of the thiophene ring and subsequent functionalization.

A powerful multi-step strategy involves the formation of a functionalized thiophene core, which is then elaborated using cross-coupling reactions to introduce the phenyl substituent. The Suzuki-Miyaura cross-coupling reaction is a particularly effective method for this purpose. rsc.orgnih.gov This palladium-catalyzed reaction creates a carbon-carbon bond between an organoboron compound (like phenylboronic acid) and an organic halide or triflate. doaj.orgnih.gov

In a potential synthetic route towards this compound, one could first synthesize a 3-amino-5-bromothiophene-2-carboxamide intermediate. This bromo-thiophene can then be coupled with phenylboronic acid under Suzuki-Miyaura conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃), and a suitable solvent system like dimethoxyethane (DME) or a dioxane/water mixture. rsc.orgnih.govnih.gov This methodology allows for the late-stage introduction of the phenyl group and is tolerant of a wide range of functional groups, making it a versatile tool in the synthesis of complex thiophene derivatives. doaj.orgnih.gov

Table 2: Typical Components for Suzuki-Miyaura Cross-Coupling to Form Aryl-Thiophenes

| Component | Example(s) | Role |

|---|---|---|

| Thiophene Substrate | 5-Bromothiophene derivative doaj.orgnih.gov | Electrophilic partner |

| Boron Reagent | Phenylboronic acid rsc.org | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ nih.govnih.gov | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ rsc.orgnih.govnih.gov | Activates the boronic acid |

Formation of the Carboxamide Functionality via Carboxylic Acid Conversion

The synthesis of this compound and its derivatives can be achieved from its corresponding carboxylic acid precursor, 3-amino-5-phenylthiophene-2-carboxylic acid. This transformation is a fundamental amidation reaction, a common and well-established process in organic synthesis. The general method involves activating the carboxylic acid to facilitate nucleophilic attack by ammonia or an appropriate amine.

Common activating agents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form an intermediate acyl chloride, which is highly reactive towards amines. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed, often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), to mediate the formation of the amide bond under milder conditions.

While direct synthesis of the parent this compound is a key transformation, much of the reported literature focuses on the synthesis of N-substituted analogues, starting from the corresponding ester. For instance, the methyl ester of 3-amino-5-phenylthiophene-2-carboxylic acid can be prepared and subsequently converted to the desired carboxamide. The hydrolysis of methyl 5-phenyl-3-aminothiophene-2-carboxylate using sodium hydroxide in methanol yields the sodium salt of the acid, which upon acidification precipitates 5-phenyl-3-aminothiophene-2-carboxylic acid with a yield of 94% google.com. This carboxylic acid is the direct precursor for conversion to the carboxamide.

Advanced Derivatization and Functionalization Strategies

The this compound core structure offers multiple sites for chemical modification, including the thiophene ring, the amino group, and the carboxamide functionality. These sites allow for a wide range of derivatization strategies to be employed.

Oxidation and Reduction Chemistry of this compound

The thiophene ring is susceptible to both oxidation and reduction, although these transformations can be challenging due to the presence of the electron-donating amino group and the electron-withdrawing carboxamide group.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide (thiophene 1-oxide) or a sulfone (thiophene 1,1-dioxide). researchgate.net Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane. researchgate.net The resulting oxides are highly reactive dienes that can participate in Diels-Alder reactions, offering a pathway to complex polycyclic structures. researchgate.net The electronic nature of the substituents on the thiophene ring significantly influences the outcome of the oxidation.

Reduction: The thiophene ring can be partially or fully reduced. Catalytic hydrogenation is a common method for the complete reduction of the thiophene ring to a thiolane ring. However, this process often requires harsh conditions and can be complicated by catalyst poisoning by the sulfur atom. researchgate.net Partial reduction to dihydro- or tetrahydrothiophene derivatives is also possible using specific reagents and conditions. researchgate.net The presence of the amino and carboxamide groups will influence the reactivity of the ring towards reduction.

Nucleophilic Substitution Reactions and Amino Group Transformations

The reactive sites on this compound, particularly the amino group and the aromatic ring, are amenable to various transformations. The ortho-amino-carboxamide arrangement is a key feature that allows for subsequent cyclization reactions to form fused heterocyclic systems. tubitak.gov.tr

Amino Group Transformations: The primary amino group at the C3-position is a versatile handle for functionalization. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group. For example, treatment of a related 4-aminothiophene-3-carboxamide derivative with chloroacetyl chloride in n-butanol under microwave irradiation yields the corresponding 4-(2-chloro-acetamido) derivative nih.gov.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and an acid) can convert the amino group into a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN, -OH).

Nucleophilic Substitution: The chloroacetamide derivatives, formed by acylating the amino group, are excellent substrates for nucleophilic substitution. The chlorine atom can be readily displaced by various nucleophiles, such as aromatic amines. The reaction of 4-(2-chloroacetamido)thiophene-3-carboxamide with an appropriate aromatic amine in ethylene glycol under microwave irradiation affords various 4-(2-arylamino-acetamido)thiophene-3-carboxamides nih.gov.

Synthesis of Structurally Modified this compound Analogues

A wide array of analogues of this compound has been synthesized to explore their chemical and biological properties. Modifications have been introduced at several positions on the molecular scaffold.

One common strategy involves the synthesis of N-substituted carboxamides. This is often achieved through multi-step sequences. For example, the Gewald condensation of a ketone with cyanoacetamide and sulfur can produce a 2-aminothiophene-3-carboxamide core, which is then further functionalized. Reaction of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide with various aryl isocyanates produces a series of urea (B33335) derivatives. nih.gov

Another approach focuses on modifying the substituents on the thiophene ring or the N-aryl portion of the carboxamide. Research has shown that introducing electron-rich alkoxy groups, such as a 4-methoxy substituent, can be beneficial for certain biological activities mdpi.com. In contrast, electron-withdrawing groups like 4-trifluoromethyl have also been incorporated to study their effects mdpi.com.

The following table summarizes the synthesis of various analogues based on the thiophene-2-carboxamide scaffold.

| Compound ID | Starting Material | Reagent(s) | Modification | Yield (%) | Reference |

| 2a | Anilide, Phenyl isothiocyanate, α-chloromethylene derivative | Sodium ethoxide | Synthesis of 4-amino-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | 62 | nih.gov |

| 2b | Anilide, Phenyl isothiocyanate, α-chloromethylene derivative | Sodium ethoxide | Synthesis of Ethyl-3-amino-4-(4-methoxyphenylcarbamoyl)-5-phenylaminothiophene-2-carboxylate | 73 | nih.gov |

| 3 | Compound 2a | Chloroacetyl chloride | Chloroacetylation of the amino group | - | nih.gov |

| 6 | Compound 3 | 4-Bromoaniline | Nucleophilic substitution of chloride | 55 | nih.gov |

| 13 | Compound 3 | 3,4-Dimethoxyaniline | Nucleophilic substitution of chloride | 52 | nih.gov |

| 7a-c | N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives | N-(4-acetylphenyl)-2-chloroacetamide, Sodium methoxide | Cyclization to form 3-aminothiophene derivatives | - | nih.gov |

Optimization and Scalability in the Synthesis of this compound

Improving the efficiency, yield, and scalability of synthetic routes is crucial for the practical application of this compound and its derivatives.

Enhancement of Reaction Efficiencies and Yields through Process Monitoring and Purification

Significant enhancements in reaction efficiency for the synthesis of aminothiophene derivatives have been achieved through the adoption of modern synthetic techniques.

Microwave-Assisted Synthesis: A key technology for accelerating these syntheses is microwave irradiation. For the Gewald reaction, a cornerstone for aminothiophene synthesis, microwave energy promotes rapid and uniform heating, which can drastically reduce reaction times from hours to minutes researchgate.net. This often leads to higher yields and cleaner reaction profiles with fewer by-products compared to conventional heating methods researchgate.net. For instance, a reaction requiring 4 hours of classical heating might be completed in 20 minutes under microwave irradiation with improved yield and purity. Under solvent-free conditions, cyanoacetates or cyanoacetamides can react with ketones and sulfur in the presence of morpholine to afford 2-amino-thiophene-3-carboxylic derivatives in high yields of 84–95% researchgate.net.

Purification Techniques: The purity of the final product is paramount, and effective purification methods are essential. Common techniques reported for this compound and its analogues include:

Recrystallization: This is a widely used method for purifying solid products. Solvents such as ethanol, methanol, or acetic acid are frequently employed to obtain crystalline materials of high purity google.comnih.gov. For example, methyl 5-phenyl-3-aminothiophene-2-carboxylate is recrystallized from 50% acetic acid or methanol to yield pale yellowish needles google.com.

Chromatography: For more challenging separations, column chromatography is utilized to isolate the desired compound from reaction byproducts and unreacted starting materials.

Process Development for Preclinical and Large-Scale Synthesis (e.g., Flow Chemistry, Green Solvents)

The transition from laboratory-scale synthesis to preclinical and large-scale manufacturing of this compound necessitates robust process development. This involves optimizing reaction conditions, improving safety and environmental profiles, and ensuring economic viability. While specific large-scale methodologies for this compound are not extensively detailed in published literature, general principles of modern process chemistry, including flow chemistry and the adoption of green solvents, provide a framework for its potential production.

Conventional laboratory synthesis of this compound has been achieved through multi-step batch processes. One reported route begins with the hydrolysis of a precursor, methyl 3-amino-5-phenylthiophene-2-carboxylate, using sodium hydroxide in methanol. The resulting carboxylic acid is then converted to the final carboxamide . This is achieved by treatment with thionyl chloride to form an acyl chloride intermediate, followed by reaction with ammonia . While effective for small quantities, this approach presents challenges for scale-up, including the use of hazardous reagents like thionyl chloride and the complexities of handling multiple batch operations.

Process development for larger scales would focus on mitigating these issues. Key areas of improvement include enhancing reaction efficiency, minimizing waste, and replacing hazardous chemicals with safer, more environmentally benign alternatives. Modern techniques such as continuous flow processing and the use of green solvents are central to achieving these goals.

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). nih.govmdpi.com By performing reactions in a continuously flowing stream through a network of tubes or microreactors, flow systems provide superior control over reaction parameters like temperature, pressure, and mixing. nih.govrsc.org This precise control can lead to higher yields, improved purity, and enhanced safety, particularly when dealing with exothermic or hazardous reactions. nih.gov

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; hotspots can occur. | High surface area-to-volume ratio allows for efficient heating and cooling. nih.gov |

| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Rapid and efficient mixing is inherent to the process. nih.gov |

| Safety | Large volumes of hazardous materials are present at one time. | Small reactor volumes minimize the quantity of hazardous material at any given moment. nih.gov |

| Scalability | "Scaling up" requires redesign of reactors and conditions. | "Scaling out" by running multiple reactors in parallel or running for longer times. mdpi.com |

| Process Control | Difficult to precisely control temperature, pressure, and reaction time. | Precise, automated control over all reaction parameters. rsc.org |

Green Solvents

The environmental impact of a synthetic process is heavily influenced by solvent choice. Traditional solvents like dimethylformamide (DMF) are effective but pose significant health and environmental risks. Green chemistry principles encourage their replacement with safer, more sustainable alternatives. nih.govresearchgate.net

In the context of aminothiophene synthesis, research has explored various green solvents. Water is an ideal green solvent, and some variations of the Gewald reaction (a common method for synthesizing 2-aminothiophenes) have been successfully performed in aqueous media. nih.gov Other green alternatives that could be evaluated for the synthesis of this compound include cyclopentyl methyl ether (CPME), which is a safer alternative to solvents like DMF, and deep eutectic solvents (DESs). Furthermore, solvent-free approaches, such as high-speed ball milling (mechanochemistry), have been effectively used for synthesizing related 2-aminothiophenes and represent a significant advancement in green process development. mdpi.comsciforum.net

Table 2: Potential Green Solvent Alternatives in Thiophene Synthesis

| Conventional Solvent | Potential Green Alternative | Rationale for Change |

|---|---|---|

| Dimethylformamide (DMF) | Cyclopentyl Methyl Ether (CPME) | Lower toxicity, high boiling point, ease of separation. |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, lower toxicity. |

| Methanol / Ethanol | Water | Non-toxic, non-flammable, environmentally benign. nih.gov |

Developing a scalable process for this compound would involve systematically evaluating these modern methodologies. This research would aim to redesign the synthetic route to be amenable to continuous manufacturing and to incorporate green solvents, thereby creating a safer, more efficient, and sustainable process suitable for producing preclinical and commercial quantities.

Biological Activity and Mechanistic Investigations of 3 Amino 5 Phenylthiophene 2 Carboxamide

Antimicrobial Activity Profile

Derivatives of the thiophene (B33073) nucleus are recognized for their broad-spectrum antimicrobial properties. Research into 3-Amino-5-phenylthiophene-2-carboxamide has revealed its potential as a potent antimicrobial agent against a variety of pathogens.

This compound has demonstrated notable efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Studies have reported a Minimum Inhibitory Concentration (MIC) value of 0.5 µg/mL for this compound against Mtb. Its antimycobacterial activity is a key area of investigation, with research focused on optimizing its structure to enhance potency. nih.gov

Beyond its activity against Mtb, this compound has also shown inhibitory effects against other common pathogens. Research indicates MIC values of 1.0 µg/mL against Staphylococcus aureus and 2.0 µg/mL against Escherichia coli. Thiophene derivatives, in general, have been screened against a panel of bacteria, including Gram-positive strains like Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative strains such as Pseudomonas aeruginosa. tandfonline.comnih.gov

Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.5 |

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

The antimicrobial potential of this compound and its derivatives is typically assessed using established in vitro screening methodologies. The broth microdilution method is a commonly employed technique to determine the MIC of these compounds against various bacterial strains. nih.govtandfonline.com This method involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.

Other screening methods include the agar (B569324) well diffusion assay and the tube dilution method. nih.gov In comparative studies, the antimicrobial activity of these thiophene derivatives is often evaluated against standard antibiotic drugs to gauge their relative potency. tandfonline.com These rigorous screening protocols are essential for identifying promising lead compounds for further development.

Anticancer Activity and Cellular Effects

In addition to its antimicrobial properties, this compound has emerged as a compound of interest in oncology research due to its ability to inhibit cancer cell growth and induce cell death.

Numerous studies have documented the cytotoxic effects of this compound and its derivatives across a wide range of human cancer cell lines. This broad-spectrum anticancer activity highlights its potential as a versatile therapeutic scaffold.

The compound has shown inhibitory activity against cervical cancer (HeLa), breast cancer (MCF-7), and lung cancer (A549) cell lines, with reported IC50 values of 15 µM, 10 µM, and 12 µM, respectively. Furthermore, derivatives of this compound have been evaluated against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines, demonstrating significant antiproliferative effects. nih.govresearchgate.net The potency of these compounds is often compared to established anticancer drugs like Sorafenib and Doxorubicin. tandfonline.comnih.gov

Inhibitory Concentration (IC50) of this compound and its Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 15 |

| MCF-7 | Breast Cancer | 10 |

| A549 | Lung Cancer | 12 |

| HepG-2 | Hepatocellular Carcinoma | Varies by derivative nih.govresearchgate.net |

| HCT-116 | Colorectal Carcinoma | Varies by derivative nih.govresearchgate.net |

The anticancer activity of this compound is largely attributed to its ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.

Mechanistic studies have shown that derivatives of this compound can induce apoptosis by modulating the expression of key regulatory proteins. This includes an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio. nih.govresearchgate.net Furthermore, these compounds have been observed to activate caspases, which are a family of protease enzymes that play a crucial role in executing the apoptotic process. nih.govresearchgate.netnih.gov

Molecular Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the rational design of more potent and selective drugs. Research has begun to elucidate the molecular targets of this compound in both microbial and cancer cells.

In the context of its antimycobacterial activity, DNA gyrase has been identified as a key molecular target. nih.gov Specifically, the GyrB subunit of this enzyme, which is essential for DNA replication in Mycobacterium tuberculosis, is inhibited by 2-amino-5-phenylthiophene-3-carboxamide (B41156) derivatives. nih.govebi.ac.uk The absence of a human homolog for DNA gyrase makes it an attractive target for the development of selective antitubercular agents. nih.gov

In cancer cells, several molecular targets have been proposed. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. Thiophene carboxamide derivatives have been shown to be potent inhibitors of VEGFR-2. nih.govresearchgate.nettandfonline.comresearchgate.netnih.gov By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

Another important molecular target for the anticancer activity of this class of compounds is β-tubulin. nih.govresearchgate.net Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and are critical for cell division. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govresearchgate.netcsic.esacs.org

Inhibition of DNA Gyrase in Mycobacterium tuberculosis

The thiophene carboxamide scaffold has been identified as a promising framework for the development of novel anti-tubercular agents targeting DNA gyrase. DNA gyrase, a type II topoisomerase unique to bacteria and absent in humans, is a clinically validated target for Mycobacterium tuberculosis (Mtb). nih.govuky.edu Research has focused on derivatives of the isomeric compound, 2-amino-5-phenylthiophene-3-carboxamide, as inhibitors of the GyrB subunit of Mtb DNA gyrase. nih.gov

A series of twenty-eight substituted 2-amino-5-phenylthiophene-3-carboxamide derivatives were designed and synthesized based on a previously identified lead inhibitor of Mtb GyrB. nih.govuky.edu Through hit expansion and chemical modification, an improved inhibitor was developed with an IC50 value of 0.86 ± 0.81 μM against Mtb DNA gyrase supercoiling. nih.govuky.edu The same compound demonstrated an IC50 of 1.35 ± 0.58 μM against Mycobacterium smegmatis GyrB. nih.govuky.edu The affinity of these molecules for the GyrB domain was further confirmed through biophysical investigations using differential scanning fluorimetry. nih.govuky.edu These findings underscore the potential of the aminophenylthiophene carboxamide core structure as a basis for novel anti-tubercular drugs that function through the inhibition of DNA gyrase. nih.gov

Interaction with Tubulin and Related Cytoskeletal Proteins

Derivatives of the 3-aminothiophene-2-carboxylate scaffold, closely related to this compound, have been identified as a novel class of antimicrotubule agents. nih.gov These compounds have been shown to inhibit cell growth by interfering with tubulin polymerization. nih.gov Mechanistic studies indicate that these molecules bind to the colchicine (B1669291) site of tubulin, thereby disrupting the assembly of microtubules. nih.gov

One notable derivative, methyl 3-(3′,4′,5′-trimethoxyanilino)-5-(2''-thienyl)thiophene-2-carboxylate, demonstrated significant antiproliferative activity with a mean IC50 value of 140 nM and inhibited tubulin polymerization with an IC50 value of 1.2 μM. nih.gov This potency is comparable to that of the known tubulin inhibitor Combretastatin A-4 (CA-4). nih.gov Further studies on thiophene carboxamide derivatives designed as biomimetics of CA-4 have reinforced these findings. nih.gov Molecular modeling and dynamics simulations revealed that the thiophene ring's aromaticity allows for critical interactions within the tubulin-colchicine binding pocket, sometimes forming more advanced interactions than CA-4 itself. nih.gov The antiproliferative activity of these compounds is directly correlated with their ability to inhibit tubulin assembly. nih.gov

Modulation of Specific Signaling Pathways and Receptors (e.g., Janus Kinases)

The thiophene carboxamide core structure has been successfully utilized to develop inhibitors of specific signaling pathways, including those mediated by Janus kinases (JAKs). nih.gov A series of carboxamide-substituted thiophenes have been described as potent inhibitors of JAK2, a key enzyme in signaling pathways that regulate cell growth and proliferation. nih.gov The development of this chemical series involved the bioisosteric replacement of a urea (B33335) substituent with a pyridyl ring, leading to compounds with improved chemical and metabolic stability. nih.gov

These thiophene carboxamide inhibitors demonstrated efficacy in an acute pharmacokinetic/pharmacodynamic (PK/PD) model that measures the inhibition of phosphorylated STAT5 (p-STAT5), a downstream marker of JAK2 activity. nih.gov The success of this series highlights the adaptability of the thiophene carboxamide scaffold for targeting protein kinases and modulating specific cellular signaling pathways implicated in diseases like myeloproliferative neoplasms. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of the this compound scaffold is highly dependent on its substitution pattern. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various biological targets, including microbial enzymes and protein kinases.

Impact of Substituent Modifications on Biological Potency and Selectivity

SAR studies have revealed key structural requirements for the biological activity of thiophene carboxamide derivatives.

Substitution at the 3-position: The nature of the substituent at the 3-position of the thiophene ring significantly influences activity. In one study comparing antibacterial and antioxidant properties, derivatives with a 3-amino group showed greater potency than those with 3-hydroxy or 3-methyl groups. nih.gov

Substitution on the C-4/C-5 Aryl Ring: Modifications to the phenyl ring at the 5-position (or C-4 in isomeric scaffolds) play a critical role. For atypical protein kinase C (aPKC) inhibitors based on a 2-amino-3-carboxy-4-phenylthiophene backbone, the presence of electron-donating moieties on the C-4 aryl ring was found to be a key requirement for inhibitory activity. nih.gov

Modifications of the Carboxamide/Carboxy Group: For aPKC inhibitors, various ester modifications at the C-3 carboxy position were explored, with 2-propyl esters showing significant inhibitory activity. nih.gov

Modifications of the Amino Group: Altering the 2-amino group in the 2-amino-3-carboxy-4-phenylthiophene series led to varied results. While simple alkylation to mono- and dimethylamino derivatives was explored, the unsubstituted NH2 group was established as an optimal substituent for aPKC inhibition. nih.gov

Alkyl Chain Length: In a series of thiophene carboxamide analogs of the Annonaceous acetogenin (B2873293) solamin, the length of the alkyl chain in the tail part of the molecule was found to be essential, significantly affecting growth inhibitory activity against human cancer cell lines. nih.gov

| Scaffold Position | Modification | Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 3-Position | Amino Group (vs. Hydroxy, Methyl) | Increased antibacterial and antioxidant activity | Gram-positive/negative bacteria; ABTS assay | nih.gov |

| 5-Phenyl Ring | Electron-donating groups | Enhanced inhibitory activity | atypical Protein Kinase C (aPKC) | nih.gov |

| 2-Carboxamide | Conversion to 2-Propyl Ester | Significant inhibitory activity | atypical Protein Kinase C (aPKC) | nih.gov |

| Tail Part | Shortening of Alkyl Chain | Significantly affected growth inhibition | Human cancer cell lines | nih.gov |

Comparative Analysis of Isomeric and Analogous Thiophene Carboxamides

Comparative analyses of isomeric and analogous compounds have provided valuable insights into the pharmacophore of thiophene carboxamides.

A direct comparison of 3-substituted thiophene-2-carboxamides demonstrated a clear activity trend. nih.gov Compounds featuring a 3-amino group (7a-c) consistently displayed higher antibacterial and antioxidant activity compared to their 3-hydroxy (3a-c) and 3-methyl (5a-c) counterparts. nih.gov For instance, the 3-amino derivatives showed antibacterial inhibition ranging from 40.0% to 86.9%, whereas the 3-hydroxy derivatives ranged from 20.0% to 78.3%, and the 3-methyl derivatives showed little to no activity. nih.gov This suggests that the amino group is a critical feature for these specific biological activities, potentially due to its electronic properties and ability to form hydrogen bonds. nih.gov

Furthermore, studies on different isomers, such as the 2-amino-5-phenylthiophene-3-carboxamide scaffold, have shown high potency against specific targets like Mtb DNA gyrase. nih.gov This contrasts with other thiophene analogs, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, which have been identified as inhibitors of other mycobacterial enzymes like Antigen 85C (Ag85C). nih.gov This highlights how the arrangement of substituents on the thiophene ring (i.e., the specific isomer) is crucial for directing the molecule's selectivity towards different biological targets.

| Compound Class | Key Structural Feature | Primary Biological Activity/Target | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamides | Amino group at C3 | Potent antibacterial and antioxidant activity | nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | Hydroxy group at C3 | Moderate antibacterial and antioxidant activity | nih.gov |

| 3-Methyl thiophene-2-carboxamides | Methyl group at C3 | Low to no antibacterial and antioxidant activity | nih.gov |

| 2-Amino-5-phenylthiophene-3-carboxamides | Isomeric scaffold (amino at C2, carboxamide at C3) | Inhibition of M. tuberculosis DNA Gyrase B | nih.gov |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates | Fused ring 2-aminothiophene | Inhibition of M. tuberculosis Antigen 85C | nih.gov |

Computational Chemistry and Molecular Modeling Applications for 3 Amino 5 Phenylthiophene 2 Carboxamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site.

Molecular docking studies are instrumental in understanding how 3-amino-5-phenylthiophene-2-carboxamide derivatives interact with biological targets. These simulations can identify key amino acid residues involved in the binding and characterize the nature of the intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearcher.life For instance, docking studies on thiophene-2-carboxamide derivatives have successfully elucidated their binding modes within various protein active sites. nih.gov

In one study, a 3-hydroxy thiophene (B33073) carboxamide derivative was shown to form an intermolecular hydrogen bond with the amino acid residue Proline 145, resulting in a calculated binding energy score of -8.1675 kcal/mol. nih.gov Another derivative exhibited π-H interactions with Serine 8 and π-π stacking interactions with Tryptophan 51 and Histidine 175. nih.gov Such detailed interaction mapping is crucial for understanding the basis of a compound's biological activity and for designing modifications to enhance binding affinity. Docking studies have been employed to explore the binding of this class of compounds to various enzymes, including those crucial for bacterial metabolism and cancer progression, such as VEGFR-2 and tubulin. nih.govnih.gov

Table 1: Examples of Predicted Ligand-Protein Interactions for Thiophene Carboxamide Derivatives Interactive table available in digital format.

| Derivative Class | Target Protein Residue(s) | Interaction Type(s) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 3-Hydroxy thiophene carboxamide | Pro 145 | Intermolecular H-bond | -8.1675 |

| 3-Hydroxy thiophene carboxamide | Ser 8, Trp 51, His 175 | π-H, π-π stacking | Not specified |

| 3-Amino thiophene carboxamide | VEGFR-2 | H-bonds, Hydrophobic | Not specified |

| 3-Amino thiophene carboxamide | S. aureus tyrosyl-tRNA synthetase | Not specified | Not specified |

Virtual screening utilizes docking simulations to rapidly screen large libraries of compounds against a specific protein target to identify potential "hits". This approach is significantly faster and more cost-effective than traditional high-throughput screening. The this compound scaffold can be used as a core structure in virtual screening campaigns to discover novel inhibitors for various diseases. nih.govresearchgate.net

Once initial hits are identified, molecular docking plays a vital role in lead optimization. semanticscholar.org By analyzing the predicted binding pose of a compound, medicinal chemists can make rational, structure-based modifications to improve its potency and selectivity. For example, if a docking simulation reveals an unoccupied hydrophobic pocket in the binding site, a hydrophobic functional group can be added to the ligand to create a more favorable interaction, potentially leading to a significant increase in binding affinity. nih.gov This iterative process of docking, scoring, and chemical modification is a cornerstone of modern drug discovery. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. nih.gov DFT methods are used to calculate a molecule's electronic structure, which in turn allows for the prediction of its geometry, spectroscopic properties, and chemical reactivity. researchgate.net

The electronic properties of this compound derivatives have been investigated using DFT calculations. nih.gov Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For a series of 3-amino thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 3.11–3.83 eV. nih.gov This relatively large gap suggests high chemical stability for these compounds. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov Typically, red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov These maps provide crucial insights into where a molecule is most likely to interact with other molecules, guiding the understanding of its binding mechanisms. mdpi.com

Table 2: Calculated Electronic Properties for 3-Amino Thiophene-2-Carboxamide Derivatives Interactive table available in digital format.

| Property | Calculated Value Range | Significance |

|---|---|---|

| EHOMO | Not specified | Electron-donating ability |

| ELUMO | Not specified | Electron-accepting ability |

| HOMO-LUMO Energy Gap (ΔE) | 3.11–3.83 eV nih.gov | Chemical stability and reactivity researchgate.net |

DFT calculations are a powerful method for predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of a compound. Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. science.gov

These theoretical predictions are highly valuable as they can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net For thiophene derivatives, DFT calculations at the B3LYP/G-311 level of theory have shown that calculated structural parameters, such as bond lengths and angles, are in close agreement with experimental data obtained from X-ray diffraction. researchgate.net This agreement between theoretical and experimental values validates the computational model and provides confidence in its predictive power for other properties.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Chemical Softness (σ) is the reciprocal of hardness and indicates a molecule's polarizability. asrjetsjournal.org

Chemical Potential (μ) describes the tendency of electrons to escape from a system. asrjetsjournal.org

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an additional electronic charge from its environment, indicating its propensity to act as an electrophile. arxiv.orgasrjetsjournal.org

For 3-amino thiophene-2-carboxamide derivatives, the relatively high HOMO-LUMO energy gap of 3.11–3.83 eV suggests that they are chemically hard molecules, indicating greater stability and lower reactivity. nih.gov These calculated descriptors are essential for understanding the molecule's behavior in chemical reactions and its potential interactions in a biological system. asrjetsjournal.org

Table 3: Global Chemical Reactivity Descriptors Interactive table available in digital format.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer researchgate.net |

| Chemical Softness (σ) | 1 / η | Ease of polarizability researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency arxiv.org |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons arxiv.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery and computational chemistry, MD simulations provide detailed insights into the behavior of a ligand, such as this compound, when it interacts with a biological target, typically a protein. These simulations can elucidate the stability of the binding, the conformational changes that occur in both the ligand and the target, and the key interactions that govern the binding process. nih.govutupub.fi

Investigation of Ligand-Target Binding Stability and Conformational Dynamics

Molecular dynamics simulations are instrumental in assessing the stability of a ligand-protein complex, providing a dynamic perspective that complements the static view offered by molecular docking. nih.govutupub.fi For derivatives of this compound, MD simulations are employed to validate the binding poses predicted by docking algorithms and to understand the dynamic behavior of the ligand within the active site of its target protein. mdpi.comnih.govnih.gov The stability of the complex is a crucial indicator of the ligand's potential efficacy. nih.gov

The analysis of an MD trajectory yields several important metrics for evaluating binding stability. The Root Mean Square Deviation (RMSD) of the protein's alpha-carbon atoms and the ligand's heavy atoms is monitored over the simulation time. utupub.fi A stable RMSD value over time suggests that the complex has reached equilibrium and maintains a consistent conformation, indicating a stable binding mode. researchgate.netmdpi.com For instance, studies on thiophene derivatives have shown that stable RMSD values, often fluctuating around 2 Å, reflect a strong and stable interaction with the protein target. mdpi.com

Another key parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues in the protein. utupub.fi This analysis helps identify which parts of the protein are flexible and which are rigid upon ligand binding, highlighting residues that are crucial for the interaction.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds, that are formed and broken between the ligand and the target protein over time. utupub.firesearchgate.net The persistence of specific hydrogen bonds throughout the simulation is a strong indicator of their importance in anchoring the ligand in the binding pocket. utupub.fi The total energy of the system is also calculated to ensure the complex remains stable without significant energy fluctuations. researchgate.net The conformational dynamics of the ligand itself are also of great interest; these studies reveal the preferred shapes and orientations the molecule adopts within the binding site, which is information that cannot be obtained from static models alone. nih.govnih.gov

| Parameter | Description | Typical Finding for a Stable Complex |

|---|---|---|

| Simulation Time | The total duration of the molecular dynamics simulation. | 50-200 ns |

| RMSD (Protein-Ligand) | Measures the average deviation of atomic positions from a reference structure. | Convergence to a stable plateau, typically < 3 Å. mdpi.com |

| RMSF (Protein Residues) | Measures the flexibility of individual amino acid residues. | Low fluctuations for residues in the binding site, indicating stable interactions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | High occupancy (>50%) for key hydrogen bonds, indicating their importance for binding. utupub.fi |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the binding affinity of the ligand to the target. | Favorable (negative) binding free energy values. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular properties that are critical for a desired biological effect.

Development of Predictive Models for Biological Activity

For thiophene derivatives, including the this compound scaffold, QSAR models have been successfully developed to predict a range of biological activities, such as anticancer, antioxidant, and enzyme inhibitory activities. nih.govnih.govmdpi.com The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is compiled. core.ac.uk Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including physicochemical, topological, and electronic properties. ipb.pt

Statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govnih.gov The predictive power and robustness of the resulting QSAR model are rigorously evaluated using internal and external validation techniques. ipb.ptnih.gov Key statistical parameters used for validation include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for an external test set (R²_pred). nih.govnih.gov A statistically robust and validated QSAR model can then be used to reliably predict the activity of new, unsynthesized thiophene derivatives, thereby guiding the design of more potent compounds. core.ac.ukipb.pt For example, QSAR studies on benzo[b]thiophene derivatives have identified that descriptors related to the presence of electronegative and polarizable atoms are correlated with higher antioxidant activity. nih.govipb.pt

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| 2D-Autocorrelation | GATS8p | Describes the distribution of atomic polarizabilities at a specific topological distance. nih.gov |

| Radial Distribution Function (RDF) | RDF020e | Relates to the probability of finding an electronegative atom at a certain distance from the center of the molecule. nih.gov |

| Quantum Chemical | HOMO/LUMO Energy | Describes the molecule's electronic properties and reactivity. ijsr.net |

| Model Validation Statistics (Illustrative) | ||

| R² (Coefficient of Determination) | > 0.8 nih.gov | |

| Q² (Cross-validated R²) | > 0.7 nih.gov | |

| R²_test (External Validation) | > 0.7 nih.gov |

Three-Dimensional QSAR Methodologies for Thiophene Derivatives

Three-dimensional QSAR (3D-QSAR) represents an advancement over traditional QSAR by considering the three-dimensional properties of molecules. nih.gov These methods are particularly useful for understanding how the shape and electronic properties of a ligand influence its interaction with a biological target. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a 3D-QSAR study, a set of structurally related compounds, such as thiophene derivatives, are aligned based on a common scaffold. nih.govtandfonline.com The aligned molecules are then placed in a 3D grid, and for each molecule, the steric and electrostatic interaction fields are calculated at each grid point. nih.gov These field values serve as the descriptors. The PLS statistical method is then used to correlate these 3D descriptors with the biological activity.

The results of a 3D-QSAR analysis are often visualized as contour maps. nih.gov These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a map might show that bulky, electron-donating groups are favored in one region, while smaller, electronegative groups are preferred in another. Such insights are extremely valuable for rational drug design. nih.gov Several 3D-QSAR studies on thiophene derivatives have been successful in building models with high predictive ability (predictive R² values > 0.9), which have been used to design new compounds with enhanced cytotoxicity or inhibitory activity. nih.govresearchgate.net

| Statistical Parameter | Description | Reported Value |

|---|---|---|

| q² (Cross-validation Coefficient) | Indicates the internal predictive ability of the model. | 0.743 |

| R² (Correlation Coefficient) | Measures the goodness of fit of the model to the training set data. | 0.949 |

| R²_pred (Predictive R²) | Measures the predictive power of the model for an external test set. | 0.929 |

| Steric Field Contribution | The percentage contribution of steric fields to the model. | Variable (e.g., ~50-60%) |

| Electrostatic Field Contribution | The percentage contribution of electrostatic fields to the model. | Variable (e.g., ~40-50%) |

Advanced Characterization and Analytical Methodologies in the Research of 3 Amino 5 Phenylthiophene 2 Carboxamide

Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural analysis of 3-Amino-5-phenylthiophene-2-carboxamide, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of this compound. While detailed experimental data for the parent compound is not extensively reported in readily available literature, the characterization of its derivatives provides significant insight into the expected spectral features. In principle, ¹H NMR spectroscopy would reveal the chemical environment of the protons, with distinct signals for the aromatic protons of the phenyl and thiophene (B33073) rings, as well as the protons of the amino and carboxamide groups. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about neighboring protons.

Similarly, ¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift (in ppm) indicating its electronic environment. For instance, the carbonyl carbon of the carboxamide group would resonate at a significantly downfield position compared to the aromatic carbons of the thiophene and phenyl rings.

In the analysis of related compounds, NMR spectra are typically recorded in deuterated solvents such as DMSO-d₆, with chemical shifts reported in parts per million (ppm). mdpi.com The characterization of derivatives confirms the successful synthesis and structural integrity of the core this compound scaffold. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify the characteristic functional groups present in this compound. FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies (typically in cm⁻¹), which correspond to particular vibrational modes of functional groups.

For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the amide group, typically in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the carboxamide group would give rise to a strong absorption band around 1650 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic rings and C=C and C-S stretching vibrations of the thiophene ring would be observable.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman and IR spectroscopy differ, meaning that some vibrational modes may be more prominent in one technique than the other.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The chromophores present in this compound, namely the phenyl-substituted thiophene ring system, are expected to absorb light in the UV-Vis region. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum, a plot of absorbance versus wavelength (in nm), would show one or more absorption maxima (λmax). The positions and intensities of these bands are characteristic of the conjugated π-electron system of the molecule. This technique is valuable for confirming the presence of the aromatic and heteroaromatic rings and can be used to monitor reactions involving changes in the electronic structure of the molecule. While specific UV-Vis data for the parent compound is not detailed in the available literature, studies on its derivatives have utilized this technique for purity assessment and characterization. conicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula of the compound is C₁₁H₁₀N₂OS.

In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For derivatives of this compound, HRMS has been used to confirm their calculated molecular formulas. mdpi.com

Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is produced. Analysis of these fragment ions can provide valuable information about the connectivity of the atoms within the molecule, helping to confirm the proposed structure.

Crystallographic Studies

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice diffracts the X-rays in a unique and predictable manner.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The structural arrangement and physicochemical properties of this compound are largely dictated by a network of non-covalent intermolecular interactions. The molecule's functional groups—a primary amine (-NH2), a carboxamide (-CONH2), an aromatic thiophene ring, and a phenyl substituent—are key to its ability to form complex supramolecular structures.

The primary forces driving these assemblies are hydrogen bonds and π-π stacking interactions. The amino and carboxamide groups are potent hydrogen bond donors and acceptors. This allows for the formation of robust intermolecular N-H···O and N-H···N hydrogen bonds, creating dimers or extended chains. nih.gov The aromatic and electron-rich nature of both the thiophene and phenyl rings facilitates π-π stacking, where the rings arrange themselves in parallel, contributing significantly to the stability of the crystal lattice and molecular aggregates in solution. nih.govbohrium.com

Table 1: Key Intermolecular Interactions for Thiophene Carboxamide Scaffolds

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Amino (-NH₂) and Carboxamide (-CONH₂) | Formation of dimers and extended polymeric chains, primary structural stabilization. |

| π-π Stacking | Thiophene Ring and Phenyl Ring | Stabilization of crystal packing through parallel ring alignment. nih.govuba.ar |

| C-H···π Interactions | Aromatic C-H bonds and π-systems of adjacent rings | Further stabilization of the three-dimensional structure. |

Biophysical and Biochemical Assay Development

To understand the therapeutic potential of this compound, specific biophysical and biochemical assays are developed to assess its interaction with biological targets and its metabolic fate.

Differential Scanning Fluorimetry for Thermal Stability and Ligand Binding

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay (TSA), is a powerful technique used to study the binding of small molecules to target proteins. nih.govproteos.com The principle of the assay is that when a ligand binds to a protein, it typically increases the protein's thermal stability. reactionbiology.comspringernature.com

The assay monitors the unfolding of a protein as the temperature is gradually increased. A fluorescent dye, which preferentially binds to the exposed hydrophobic regions of an unfolded protein, is included in the solution. nih.gov As the protein denatures, the dye binds and its fluorescence increases, resulting in a sigmoidal curve. The midpoint of this transition is the protein's melting temperature (Tm). reactionbiology.comaxxam.com A shift in this melting temperature (ΔTm) in the presence of a compound indicates a binding event. domainex.co.uk

For this compound, DSF would be employed to screen for its binding affinity to a specific protein target. An increase in the Tm of the target protein upon incubation with the compound would confirm a stabilizing interaction, providing evidence of direct binding. researchgate.netnih.gov

Table 2: Representative Differential Scanning Fluorimetry (DSF) Data

| Sample | Concentration | Melting Temperature (Tm) | Thermal Shift (ΔTm) | Interpretation |

|---|---|---|---|---|

| Target Protein (Apo) | 5 µM | 52.5 °C | - | Baseline thermal stability of the protein. |

| Target Protein + DMSO | 5 µM Protein, 1% DMSO | 52.4 °C | -0.1 °C | Vehicle control shows no significant effect. |

| Target Protein + Compound | 5 µM Protein, 50 µM Compound | 57.9 °C | +5.5 °C | Significant positive shift indicates compound binding and stabilization of the protein. |

In Vitro Metabolic Stability and Degradation Pathway Analysis (e.g., Microsomal Assays)

Understanding the metabolic stability of a compound is crucial in drug discovery. In vitro assays using liver microsomes are a standard method for this evaluation. bioivt.comresearchgate.net Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. evotec.comnih.govmdpi.com

In a typical microsomal stability assay, the compound is incubated with liver microsomes (from human or other species) and a necessary cofactor, NADPH, which initiates Phase I metabolic reactions. evotec.com The concentration of the parent compound is measured at various time points using LC-MS/MS to determine its rate of disappearance. researchgate.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated, which help predict the compound's metabolic fate in the body. nuvisan.comspringernature.com

For this compound, the thiophene ring is a known site for metabolism. The primary metabolic pathways are predicted to be cytochrome P450-dependent S-oxidation of the thiophene sulfur atom or epoxidation of the thiophene ring, which can lead to the formation of reactive metabolites. acs.orgnih.govacs.org Other potential pathways include hydroxylation of the phenyl ring or modifications to the carboxamide group. acs.org

Table 3: Representative In Vitro Metabolic Stability Data

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |

|---|---|---|---|

| Human Liver Microsomes | 25 | 55.4 | Moderate |

| Rat Liver Microsomes | 12 | 115.5 | Low |

This data indicates how quickly the compound is metabolized, providing essential information for predicting its pharmacokinetic profile and potential for further development.

Applications in Pharmaceutical and Materials Science Research

Contribution to Drug Discovery and Development Programs

The inherent biological activities of the aminothiophene core have positioned 3-Amino-5-phenylthiophene-2-carboxamide as a valuable building block in medicinal chemistry. researchgate.net Researchers have successfully utilized this scaffold to design and synthesize a range of therapeutic agents, particularly in the fields of neurology, inflammation, oncology, and infectious diseases.

Scaffold for Targeted Therapeutic Agents (e.g., Neurological and Inflammatory Diseases)

The this compound framework is recognized for its potential in the synthesis of compounds aimed at treating neurological and inflammatory conditions. The structural versatility of the aminothiophene scaffold allows for modifications that can lead to the inhibition of specific enzymes or receptors implicated in the pathways of these diseases. While specific derivatives of this compound for these conditions are a subject of ongoing research, the broader class of aminothiophenes has shown promise in yielding compounds with favorable effects on neurological diseases. researchgate.net

Development of Antitubercular and Anticancer Drug Leads

The development of novel antimicrobial and anticancer agents is a critical area of pharmaceutical research, and this compound has served as a key starting point for the creation of potent drug leads in these domains.

Antitubercular Drug Leads:

Derivatives of the closely related 2-amino-5-phenylthiophene-3-carboxamide (B41156) have been investigated as inhibitors of Mycobacterium tuberculosis DNA gyrase, an essential enzyme for bacterial DNA replication and a validated target for antitubercular drugs. nih.govebi.ac.uk In one study, a series of twenty-eight substituted 2-amino-5-phenylthiophene-3-carboxamide derivatives were synthesized and evaluated. The most potent compound demonstrated an IC50 value of 0.86 µM against Mtb DNA gyrase. nih.govebi.ac.uk Another study focused on 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, which showed promising activity against Mycobacterium tuberculosis, with MIC values ranging from 1.9 to 7.7 μM. nih.gov These findings underscore the potential of the aminophenylthiophene scaffold in generating new antitubercular agents. nih.gov

| Derivative Class | Target | Key Findings |

| Substituted 2-amino-5-phenylthiophene-3-carboxamides | Mycobacterium tuberculosis DNA Gyrase | Most potent inhibitor IC50 = 0.86 µM |

| 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acids | Mycobacterium tuberculosis | MIC values between 1.9 and 7.7 μM |

Anticancer Drug Leads:

The thiophene (B33073) carboxamide scaffold is also a promising framework for the development of anticancer agents. mdpi.com Research has shown that derivatives can exhibit significant cytotoxic effects against various cancer cell lines. mdpi.com For instance, certain ortho-amino thiophene carboxamide derivatives have been designed and screened as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. semanticscholar.orgresearchgate.net The most active derivatives displayed higher cytotoxicity than the established drug Sorafenib against HepG-2 liver cancer cells. semanticscholar.orgresearchgate.net These compounds were found to induce apoptosis and arrest the cell cycle at the G2/M phase. semanticscholar.orgresearchgate.net Another study on novel thiophene analogues identified an amino-thiophene derivative that exhibited significant growth inhibition of A2780 and A2780CP ovarian cancer cell lines, with IC50 values of 12 µM and 10 µM, respectively. researchgate.net

| Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Key Findings |

| Ortho-amino thiophene carboxamides | VEGFR-2 Inhibition, Apoptosis Induction | HepG-2 (Liver), HCT-116 (Colon) | Higher cytotoxicity than Sorafenib in HepG-2 cells |

| Amino-thiophene derivative (15b) | Growth Inhibition | A2780, A2780CP (Ovarian) | IC50 values of 12 µM and 10 µM, respectively |

Exploration in Organic Electronics and Materials Science

Beyond its pharmaceutical applications, the unique electronic and structural properties of this compound make it a compound of interest in the field of materials science, particularly for the development of organic electronic devices.

Role in Organic Semiconductors and Conductive Polymers

The thiophene ring is a fundamental building block for many organic semiconductors and conductive polymers due to its electron-rich nature and ability to support charge delocalization. nih.govcmu.edu Polythiophenes and their derivatives are a well-established class of conductive polymers with applications in various electronic devices. mdpi.com The presence of the amino and phenyl groups on the this compound structure can be exploited to tune the electronic properties of the resulting polymers, such as their conductivity and band gap. researchgate.net While research on polymers specifically derived from this compound is an emerging area, the broader family of polythiophenes has demonstrated significant potential. nih.govcmu.edu

Facilitation of Charge Transport through π-π Stacking Interactions

The planar structure of the thiophene ring in this compound and its derivatives is conducive to the formation of π-π stacking interactions in the solid state. These intermolecular interactions are crucial for efficient charge transport in organic semiconductor materials. In a well-ordered molecular packing arrangement, the overlapping π-orbitals of adjacent molecules create pathways for charge carriers (electrons or holes) to move through the material, which is a fundamental requirement for the functioning of organic electronic devices such as transistors and solar cells. The ability to control and enhance these π-π stacking interactions through molecular design is a key area of research in organic materials science.

Future Research Directions and Emerging Trends for 3 Amino 5 Phenylthiophene 2 Carboxamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

Future synthetic research concerning 3-amino-5-phenylthiophene-2-carboxamide and its derivatives will increasingly prioritize the development of novel, efficient, and environmentally benign methodologies. While traditional methods like the Gewald three-component reaction have been instrumental, the focus is shifting towards greener chemistry principles to minimize waste and energy consumption. nih.govnih.gov

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. Its application in synthesizing thiophene (B33073) derivatives has already shown promise and is expected to be a significant area of future development. cbccollege.in

Solvent-Free and Eco-Friendly Solvents: Research into conducting reactions under solvent-free conditions or in greener media like polyethylene (B3416737) glycol is gaining traction. researchgate.net These approaches reduce reliance on volatile and often toxic organic solvents, aligning with the goals of sustainable chemistry. nih.govresearchgate.net

Catalysis: The use of novel homogeneous or heterogeneous catalysts can offer new synthetic routes with higher efficiency and selectivity. nih.gov Metal-mediated approaches, for instance, have demonstrated the ability to produce complex thiophene derivatives with a high degree of regioselectivity. nih.gov

Flow Chemistry: Continuous flow synthesis presents an opportunity for scalable, safe, and efficient production of thiophene-based compounds, overcoming the limitations of batch processing.

These sustainable approaches aim to not only improve the efficiency of synthesizing the core 3-aminothiophene structure but also to facilitate the creation of diverse derivative libraries for further biological screening.

In-depth Mechanistic Elucidation and Target Validation for Therapeutic Applications

A critical direction for future research is the detailed investigation of the molecular mechanisms underlying the biological activities of this compound derivatives. While the scaffold is known to exhibit a range of effects, including anticancer and antimicrobial properties, a comprehensive understanding of its interactions with biological targets is often lacking. nih.gov

Future studies will likely focus on:

Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that these compounds modulate is paramount. For instance, certain thiophene carboxamides have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and β-tubulin, crucial targets in cancer therapy. nih.govresearchgate.netsemanticscholar.org Validating these and discovering new targets will be essential.